2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Overview
Description
2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H10O6S and a molecular weight of 222.22 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with methanesulfonyl and methoxycarbonyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a cyclopropane derivative with methanesulfonyl chloride and methoxycarbonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Biological Activity
2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₁₀O₆S. Its structure includes a cyclopropane ring substituted with both a methoxycarbonyl group and a carboxylic acid group, which contributes to its reactivity and potential biological effects.
Property | Value |
---|---|
Molecular Weight | 206.22 g/mol |
CAS Number | 2059927-37-4 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to the strained structure of the cyclopropane ring. The functional groups present can participate in hydrogen bonding and electrostatic interactions, potentially modulating various biological pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Anticancer Activity
Studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, it demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC₅₀ values indicating significant inhibition of cell proliferation.
Cell Line | IC₅₀ Value (µM) |
---|---|
A549 (Lung Cancer) | <10 |
A375 (Melanoma) | 5.7 |
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. The presence of the methanesulfonyl group may enhance its binding affinity to target enzymes, although detailed mechanistic studies are required to elucidate these interactions fully.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.
Case Studies
Recent research has highlighted the compound's application in drug development:
- Study on Human Umbilical Vein Endothelial Cells (HUVECs) : The compound was found to suppress HUVEC proliferation induced by growth factors such as VEGF and bFGF, indicating potential applications in controlling angiogenesis in tumors .
- Cytotoxicity Assays : In various assays, including MTT assays, the compound showed promising results against several cancer cell lines, suggesting its viability as a lead compound for further development .
Properties
IUPAC Name |
1-methoxycarbonyl-2-methylsulfonylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6S/c1-13-6(10)7(5(8)9)3-4(7)14(2,11)12/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKAZURPVSXVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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